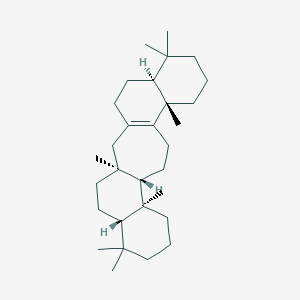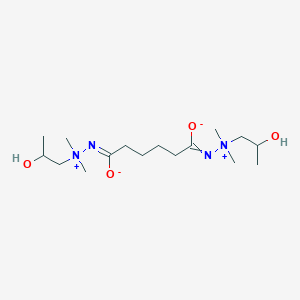
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide, also known as BDPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the hydrazine family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Mechanism Of Action
The exact mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is not fully understood, but it is believed to interact with a variety of biological molecules and systems through a process known as electrostatic interaction. This process involves the attraction of positively and negatively charged molecules, which can lead to the formation of stable complexes. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids, and can influence their structure and function.
Biochemical And Physiological Effects
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to have antimicrobial properties, which can help to protect against bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of biological molecules, which makes it a versatile tool for a range of research applications. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is highly pure and of high quality, which makes it a reliable and consistent reagent for laboratory experiments. However, one limitation of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is its relatively high cost, which can make it prohibitively expensive for some research applications.
Future Directions
There are a number of potential future directions for research on 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. One area of interest is the development of new drug molecules based on the structure of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which could be harnessed to develop new drugs for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide and to explore its potential applications in a range of research fields.
Synthesis Methods
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is typically synthesized through a multistep process that involves the reaction of hydrazine with a series of aldehydes and ketones. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization. The synthesis of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is a complex process that requires significant expertise and specialized equipment, but the resulting compound is highly pure and of high quality.
Scientific Research Applications
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and biophysics. This compound has been found to exhibit a range of interesting properties, including the ability to interact with a variety of biological molecules and systems. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been used in a variety of research applications, including the study of protein-ligand interactions, the development of new drug molecules, and the investigation of cellular signaling pathways.
properties
CAS RN |
18167-12-9 |
|---|---|
Product Name |
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide |
Molecular Formula |
C16H34N4O4 |
Molecular Weight |
346.47 g/mol |
IUPAC Name |
(6Z)-N,N'-bis[2-hydroxypropyl(dimethyl)azaniumyl]hexanediimidate |
InChI |
InChI=1S/C16H34N4O4/c1-13(21)11-19(3,4)17-15(23)9-7-8-10-16(24)18-20(5,6)12-14(2)22/h13-14,21-22H,7-12H2,1-6H3 |
InChI Key |
BQGTYIWAGDTLPC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C[N+](C)(C)N=C(CCCC/C(=N/[N+](C)(C)CC(C)O)/[O-])[O-])O |
SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Canonical SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Other CAS RN |
18167-12-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
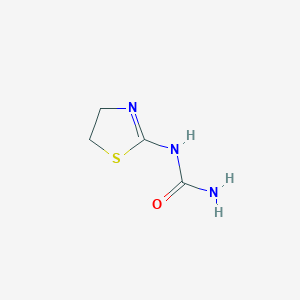
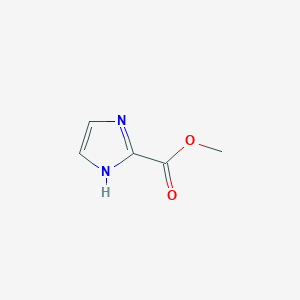
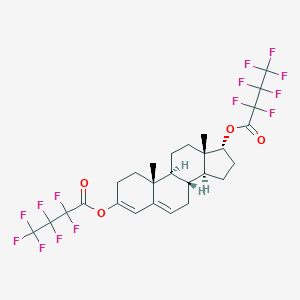
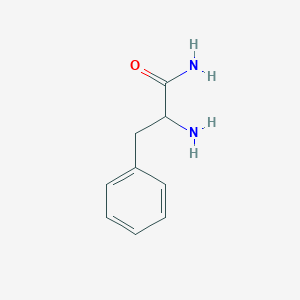
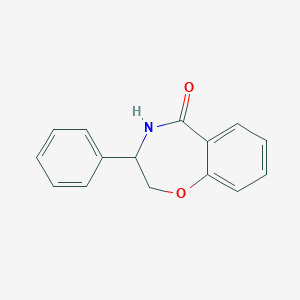
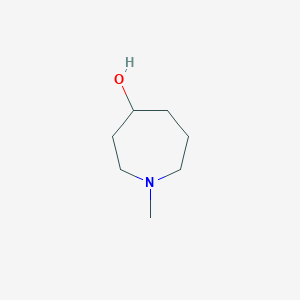
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

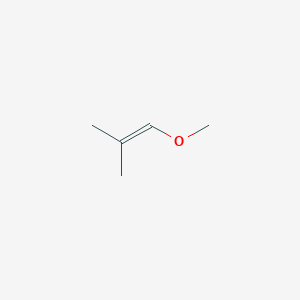
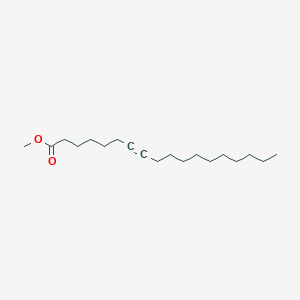
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
